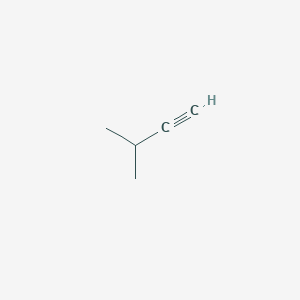
Perfluorodecane sulfonic acid
Descripción general
Descripción
Perfluorodecane sulfonic acid (PFDS) is a chemical compound with the molecular formula C10F21SO3H . It belongs to the family of perfluorinated and polyfluorinated alkyl compounds (PFASs) . The compound is an organofluoroanalogue of conventional alkanesulfonic acids and is a strong acid due to its several pK A units .
Molecular Structure Analysis
The molecular structure of Perfluorodecane sulfonic acid is represented by the formula C10F21SO3H . Its molecular weight is 600.15 g/mol . The InChI representation of the compound is InChI=1S/C10HF21O3S/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34/h(H,32,33,34) .Aplicaciones Científicas De Investigación
Industrial Applications
PFOS is known for its exceptional chemical and physical characteristics, like oil and water resistance, heat resistance, and stability . Consequently, the compound has found various usage like additive in industrial, commercial, and consumer goods .
Fire-Extinguishing Foams
PFOS finds extensive use as a surfactant in fire-extinguishing foams . Its unique properties make it effective in suppressing fires, especially in high-risk areas such as airports and oil refineries .
Textile Industry
In the textile industry, PFOS is widely used for its water and stain repelling properties. It helps in the production of textiles and carpets that are resistant to water and stains, thereby increasing their durability.
Metal Plating Solutions
PFOS serves as an important component in metal plating solutions . It helps in the process of depositing a layer of metal onto a surface to provide corrosion resistance, reduce friction, improve paint adhesion, and alter conductivity .
Soil Microbial Community Research
In scientific research, PFOS is used to investigate its effects on soil microorganisms . Studies have shown that the exposure of PFASs substantially changes the compositions of soil microbial communities, leading to the enrichment of more PFASs-tolerant bacteria .
Electrochemistry and Polymer Physics
Research and progress on PFSAs, especially when considered with their applications, are at the forefront of bridging electrochemistry and polymer physics . This has also opened up the development of state-of-the-art in situ characterization techniques as well as multiphysics computation models .
Circuit Board Etching Acids
PFOS is used in the production of circuit boards’ etching acids . It helps in the process of removing unwanted material from the surface of a circuit board, thereby helping in the creation of the desired circuit pattern .
Alkaline Cleaning Agents
PFOS is used as a surfactant in alkaline cleaning agents . It helps in the removal of dirt, oil, and other unwanted substances from surfaces, making it an important component in many cleaning products .
Each of these applications leverages the unique properties of PFOS, making it a versatile compound in various fields of scientific research and industrial applications. However, due to its persistent and bioaccumulative nature, there is a growing need for effective PFOS management strategies and the development of safer alternatives .
Safety and Hazards
Mecanismo De Acción
Target of Action
Perfluorodecane sulfonic acid (PFDS) is a perfluoroalkyl substance (PFAS) that has been found in various environmental contexts .
Mode of Action
Research indicates that pfds and other pfass can cause changes in gene expression related to steroid metabolism, fatty acid metabolism, and biological oxidations . These changes can potentially disrupt normal biological processes and lead to adverse health effects.
Biochemical Pathways
PFDS can affect various biochemical pathways. For instance, it has been found to downregulate genes in pathways for steroid metabolism, fatty acid metabolism, and biological oxidations . The downstream effects of these changes can include disruptions in hormone regulation, energy production, and detoxification processes.
Pharmacokinetics
Pfds is a perfluoroalkyl substance, which are known for their persistence and bioaccumulative potential . This suggests that PFDS may have high bioavailability and can persist in the body for extended periods.
Result of Action
Pfass, including pfds, have been associated with various adverse health effects, including toxicity to the liver and other organs . These effects are likely the result of PFDS’s interactions with its targets and its impact on various biochemical pathways.
Action Environment
The action of PFDS can be influenced by various environmental factors. For instance, the presence of oxygen can promote the oxidation of nanoscale zero-valent iron (nZVI), leading to the desorption of PFDS from the adsorbent interface . This suggests that environmental conditions can influence the stability and efficacy of PFDS.
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HF21O3S/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34/h(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWZIAVPBSTISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21SO3H, C10HF21O3S | |
| Record name | perfluorodecane sulfonic acid | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040148 | |
| Record name | Perfluorodecanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorodecane sulfonic acid | |
CAS RN |
335-77-3 | |
| Record name | Perfluorodecanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorodecanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorodecanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Henicosafluorodecanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUORODECANE SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAI638LYMV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



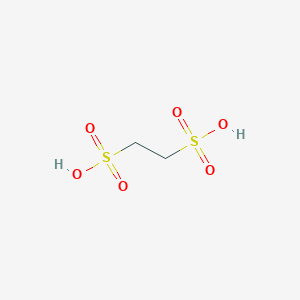
![2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B31149.png)
![(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B31151.png)
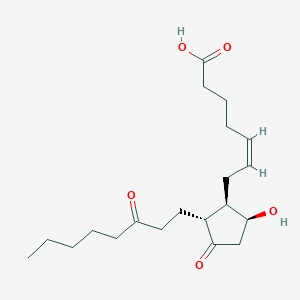
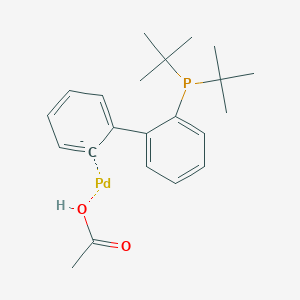
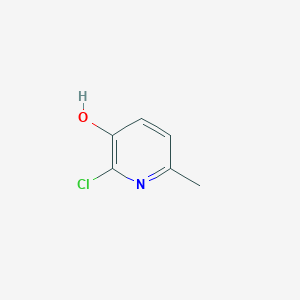

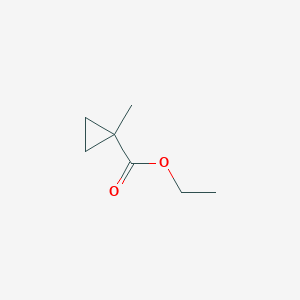
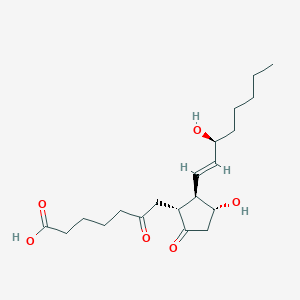



![2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid](/img/structure/B31177.png)
